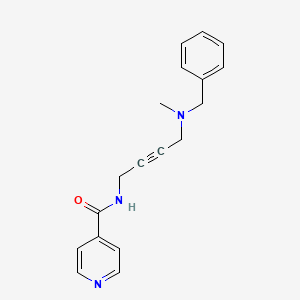

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(15-16-7-3-2-4-8-16)14-6-5-11-20-18(22)17-9-12-19-13-10-17/h2-4,7-10,12-13H,11,14-15H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHNSUROMABYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=NC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halide under basic conditions to form the but-2-yn-1-yl intermediate.

Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methyl iodide to introduce the benzyl(methyl)amino group.

Coupling with isonicotinamide: Finally, the product is coupled with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Substituent Variations

Key Analogs from Literature

N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide (, Compound 7)

- Structural Differences : Contains a carbamothioyl group and a 2-chloro substitution on the benzamide, unlike the alkynyl linker and isonicotinamide in the target compound.

- Physical Properties : Melting point 202–204°C, 80% yield .

- Relevance : Highlights the impact of halogen substitution on thermal stability.

N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (, Compound 4h) Structural Differences: Features a thiazol ring and pyridin-3-yl group instead of the but-2-yn-1-yl linker. Spectral Data: HRMS and NMR confirm dimethylamino and isonicotinamide groups . Relevance: Demonstrates the role of heterocyclic cores (thiazol vs. alkynyl linkers) in modulating bioactivity.

3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (, Compound 4e)

Physicochemical Properties

Observations :

Spectroscopic and Analytical Data

- 1H NMR Trends: Benzyl(methyl)amino groups in the target compound would show resonances near δ 2.5–3.5 ppm (N–CH3) and δ 4.0–4.5 ppm (N–CH2), comparable to dimethylamino signals in , Compound 4h . The but-2-yn-1-yl linker’s protons are expected as a singlet near δ 2.0–2.5 ppm.

HRMS Validation :

Supramolecular Interactions and Crystal Packing

Implications for Bioactivity and Drug Design

- Pharmacophore Optimization: The alkynyl linker in the target compound may improve blood-brain barrier penetration compared to bulkier thiazol-based analogs () . Benzyl(methyl)amino groups could enhance binding to amine-recognizing targets (e.g., kinases, GPCRs) versus morpholine or piperazine substituents .

Thermodynamic Stability :

- Lower melting points in nitro-substituted analogs (, Compound 5) suggest reduced crystallinity, which might correlate with faster dissolution rates .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure incorporates an isonicotinamide moiety linked to a benzyl(methyl)amino group through a but-2-yn-1-yl chain, which contributes to its unique properties.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis involves several key steps:

- Formation of the But-2-yn-1-yl Intermediate : Reaction of an alkyne with a halide under basic conditions.

- Introduction of the Benzyl(methyl)amino Group : Coupling the intermediate with benzylamine and methyl iodide.

- Coupling with Isonicotinamide : Using a coupling reagent like EDCI to yield the final product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.

- Receptor Modulation : It can interact with receptor binding domains, influencing various signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

Antimicrobial Activity

Studies have suggested that this compound demonstrates significant antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Preliminary investigations have shown that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

Research on similar compounds within its class has indicated potential anticonvulsant properties, which could be relevant for developing treatments for epilepsy and other seizure disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide | Similar structure | Explored for therapeutic properties |

| Other Isonicotinamides | Varies | Antimicrobial, anticancer |

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of compounds similar to this compound, researchers found that certain derivatives exhibited cytotoxicity against various cancer cell lines. The study highlighted structure–activity relationships that suggest modifications at specific sites can enhance efficacy against cancer cells .

Case Study 2: Anticonvulsant Activity

A comparative analysis involving related benzyl derivatives indicated that certain structural modifications significantly improved anticonvulsant activity. The findings suggest that this compound could potentially be optimized for enhanced therapeutic effects against seizures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.